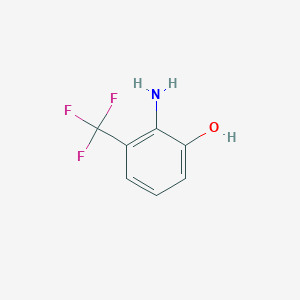

2-Amino-3-(trifluoromethyl)phenol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-3-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-7(9,10)4-2-1-3-5(12)6(4)11/h1-3,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJGAHFTSOPTCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50579574 | |

| Record name | 2-Amino-3-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50579574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106877-48-9 | |

| Record name | 2-Amino-3-(trifluoromethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106877-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50579574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 2-Amino-3-(trifluoromethyl)phenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-3-(trifluoromethyl)phenol, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a thorough understanding of its expected solubility behavior based on its physicochemical properties and data from analogous compounds. Furthermore, it outlines detailed experimental protocols for determining its solubility in various organic solvents and presents a representative synthetic pathway.

Core Concepts: Physicochemical Properties and Solubility Expectations

This compound is a solid at room temperature with a predicted boiling point of approximately 229.1°C. Its molecular structure, featuring an amino group (-NH2), a hydroxyl group (-OH), and a trifluoromethyl group (-CF3) on a benzene ring, governs its solubility. The presence of the polar amino and hydroxyl groups suggests an affinity for polar solvents through hydrogen bonding. Conversely, the trifluoromethyl group, known for increasing lipophilicity, may enhance solubility in less polar organic solvents.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in various organic solvents is not available in peer-reviewed literature. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | |||

| Ethanol | |||

| Acetone | |||

| Ethyl Acetate | |||

| Dichloromethane | |||

| Toluene | |||

| User-defined |

Experimental Protocols for Solubility Determination

To empower researchers to ascertain the precise solubility of this compound, the following detailed experimental protocol, based on the widely accepted "shake-flask" method, is provided.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Apparatus:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vial and place it in the thermostatically controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached. The shaking speed should be adequate to keep the solid suspended.

-

Phase Separation: After equilibration, stop the agitation and allow the solid to settle. To ensure no undissolved particles are transferred, it is recommended to centrifuge the vial at a moderate speed for a few minutes.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step must be performed quickly to avoid temperature fluctuations that could affect solubility.

-

Gravimetric Analysis (Optional but recommended for validation): Record the weight of the filtered solution. Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute. Weigh the remaining solid to determine the mass of dissolved this compound.

-

Quantitative Analysis (HPLC or UV-Vis):

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Sample Dilution: Accurately dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.

-

Analysis: Analyze the standard solutions and the diluted sample solution using HPLC or a UV-Vis spectrophotometer.

-

Calculation: Determine the concentration of this compound in the saturated solution by comparing its analytical response to the calibration curve, accounting for the dilution factor.

-

Data Reporting: Solubility should be reported in grams per 100 mL of solvent ( g/100 mL) and/or moles per liter (mol/L) at the specified temperature.

Visualizing Key Processes

To aid in the understanding of the context in which solubility plays a crucial role, the following diagrams illustrate a general experimental workflow for solubility determination and a representative synthesis pathway.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: A generalized synthetic route to trifluoromethyl-substituted aminophenols.

This guide serves as a foundational resource for professionals working with this compound. While direct solubility data is currently sparse, the provided methodologies and conceptual framework will enable researchers to effectively determine and apply this critical parameter in their work.

An In-depth Technical Guide to the Safe Handling of 2-Amino-3-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information and handling precautions for 2-Amino-3-(trifluoromethyl)phenol, a chemical compound utilized in various research and development applications. The following sections detail its properties, associated hazards, and the necessary measures to ensure its safe use in a laboratory setting.

Section 1: Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This information is crucial for understanding its behavior under various experimental conditions.

| Property | Value | Source |

| CAS Number | 106877-48-9 | [1][2] |

| Molecular Formula | C₇H₆F₃NO | [3] |

| Molecular Weight | 177.13 g/mol | [3] |

| Appearance | Solid | |

| Boiling Point | 229.1 ± 40.0 °C at 760 mmHg | |

| Purity | ≥95% | [1] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed.[4] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation.[4] |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation.[4] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation.[4] |

GHS Pictogram:

Signal Word: Warning

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P330: Rinse mouth.

-

P362+P364: Take off contaminated clothing and wash it before reuse.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Section 3: Handling and Storage

Proper handling and storage are paramount to minimize exposure and ensure safety.

Handling:

-

Wash thoroughly after handling.[5]

-

Remove contaminated clothing and wash before reuse.[5]

-

Minimize dust generation and accumulation.[5]

-

Avoid contact with eyes, skin, and clothing.[5]

-

Do not breathe dust, vapor, mist, or gas.[5]

-

Use only in a chemical fume hood.[5]

Storage:

-

Keep the container tightly closed when not in use.[5]

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[5]

-

Recommended storage temperature is between 2-8°C.

-

Keep in a dark place and sealed in dry conditions.

Section 4: Experimental Protocol for Safe Handling

The following workflow outlines the essential steps for safely handling this compound in a research environment.

Caption: General workflow for handling this compound.

Section 5: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures:

-

Eyes: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[5]

-

Skin: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5]

-

Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[5]

-

Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Get medical aid. Do NOT use mouth-to-mouth resuscitation.[5]

The logical flow for responding to an exposure event is illustrated below.

Caption: First aid response for exposure to this compound.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[4]

Accidental Release Measures:

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[4]

-

Environmental Precautions: Do not let the product enter drains.[4]

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[4]

Section 6: Toxicological Information

This technical guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is imperative that all users of this chemical are thoroughly familiar with this information and adhere to all institutional and regulatory safety protocols.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | 106877-48-9 [sigmaaldrich.com]

- 3. 2-Amino-5-(trifluoromethyl)phenol | C7H6F3NO | CID 15524277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. angenechemical.com [angenechemical.com]

- 5. uwaterloo.ca [uwaterloo.ca]

- 6. Phenol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Phenol - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 2-Amino-3-(trifluoromethyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-Amino-3-(trifluoromethyl)phenol (CAS No. 106877-48-9). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of analogous compounds and established spectroscopic principles. It is intended to serve as a reference for researchers in compound identification, characterization, and quality control.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~ 7.0 - 7.3 | Multiplet | 1H | Ar-H | Aromatic proton, likely experiencing complex splitting from neighboring protons and the CF₃ group. |

| ~ 6.8 - 7.0 | Multiplet | 1H | Ar-H | Aromatic proton, likely upfield due to the electron-donating effect of the amino and hydroxyl groups. |

| ~ 6.6 - 6.8 | Multiplet | 1H | Ar-H | Aromatic proton, likely the most upfield aromatic signal. |

| ~ 5.0 - 6.0 | Broad Singlet | 1H | -OH | Phenolic proton, chemical shift can be variable depending on solvent and concentration. |

| ~ 3.5 - 4.5 | Broad Singlet | 2H | -NH₂ | Amino protons, chemical shift can be variable and may exchange with D₂O. |

Solvent: CDCl₃ or DMSO-d₆. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~ 150 - 155 | C-OH | Aromatic carbon attached to the hydroxyl group, deshielded. |

| ~ 140 - 145 | C-NH₂ | Aromatic carbon attached to the amino group, deshielded. |

| ~ 120 - 130 (quartet) | -CF₃ | Carbon of the trifluoromethyl group, split by the three fluorine atoms. |

| ~ 120 - 130 | C-CF₃ | Aromatic carbon attached to the trifluoromethyl group. |

| ~ 115 - 125 | Ar-C | Aromatic carbons. |

| ~ 110 - 120 | Ar-C | Aromatic carbons. |

| ~ 110 - 115 | Ar-C | Aromatic carbons. |

Solvent: CDCl₃ or DMSO-d₆. Reference: Solvent signal.

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3400 - 3200 | Strong, Broad | O-H Stretch | Phenol |

| 3300 - 3100 | Medium | N-H Stretch | Aromatic Amine |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| 1620 - 1580 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1520 - 1480 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1350 - 1150 | Strong | C-F Stretch | Trifluoromethyl |

| 1280 - 1180 | Strong | C-O Stretch | Phenol |

| 1335 - 1250 | Strong | C-N Stretch | Aromatic Amine |

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 177 | High | [M]⁺ (Molecular Ion) |

| 158 | Medium | [M - F]⁺ |

| 108 | Medium | [M - CF₃]⁺ |

| 80 | Medium | [M - CF₃ - CO]⁺ |

Ionization Mode: Electron Ionization (EI).

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Actual parameters may need to be optimized for the specific instrument and sample.

NMR Spectroscopy

A solution of this compound (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a volume of approximately 0.6-0.7 mL in a 5 mm NMR tube.[1] The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[1] For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.

IR Spectroscopy

For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry KBr and pressing the mixture into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The spectrum is then recorded using an FTIR spectrometer.

Mass Spectrometry

For Electron Ionization Mass Spectrometry (EI-MS), a small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized and then bombarded with a beam of high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio and detected.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

References

An In-depth Technical Guide to 2-Amino-3-(trifluoromethyl)phenol for Researchers and Drug Development Professionals

Introduction: 2-Amino-3-(trifluoromethyl)phenol is a specialized aromatic organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring an amino group, a hydroxyl group, and a trifluoromethyl group on a benzene ring, makes it a valuable building block for the synthesis of more complex molecules. The presence of the trifluoromethyl (-CF3) group is particularly noteworthy, as this moiety is known to enhance key properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3][4] This guide provides a comprehensive overview of commercial suppliers, physicochemical data, applications, and safety information for this compound.

Commercial Suppliers

This compound is available from a variety of chemical suppliers that specialize in providing intermediates for research and development. When sourcing this compound, researchers should consider factors such as purity, available quantities, and the supplier's ability to provide necessary documentation like Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

Key commercial suppliers include:

-

Sigma-Aldrich (Merck): A major global supplier of research chemicals, offering this compound with associated safety and property data.[5][6][7]

-

ChemScene: A supplier of building blocks and screening compounds for drug discovery, listing this chemical with detailed properties and safety information.[5][8]

-

BLD Pharmatech: Provides this compound, often with options for cold-chain transportation, and lists it among its portfolio of fluorinated building blocks.[9]

-

Fluorochem: A specialized supplier of fluorine-containing compounds, offering this compound.[6]

-

Sunway Pharm Ltd: Lists the compound as a pharmaceutical intermediate.[10]

-

ChemicalBook: An online directory that connects buyers with various manufacturers and suppliers, primarily in China.[11][12]

Custom synthesis services may also be available from companies like Acubiochem for specific purity requirements or larger quantities.[13]

Physicochemical and Safety Data

Quantitative data for this compound has been aggregated from various suppliers and databases. This information is crucial for experimental design, reaction setup, and safety assessments.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 106877-48-9 | [5][7][8] |

| Molecular Formula | C₇H₆F₃NO | [5][8][12] |

| Molecular Weight | 177.12 g/mol | [8][12] |

| Physical Form | Solid | [5][6] |

| Boiling Point | 229.1 ± 40.0 °C at 760 mmHg | [5] |

| Purity | ≥95% (Typically) | [5][6][8] |

| Storage Conditions | 2-8°C, Keep in dark place, sealed in dry | [5][8] |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | [8] |

| LogP | 1.9932 | [8] |

Table 2: Safety and Hazard Information

| Category | Information | Source |

| GHS Pictogram | GHS07 (Exclamation Mark) | [5][8] |

| Signal Word | Warning | [5][6][8] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [5][6][8] |

| Precautionary Statements | P261, P264, P270, P280, P302+P352, P305+P351+P338, P501 | [5][8] |

Visualizations: Logical and Experimental Workflows

To better illustrate the context of using this compound in a research setting, the following diagrams outline its key relationships and a typical procurement workflow.

Caption: Logical overview of the compound's core attributes.

Caption: A typical workflow for sourcing and verifying a chemical.

Synthesis and Experimental Protocols

Detailed, proprietary synthesis protocols for the commercial production of this compound are generally not published by suppliers. However, the scientific literature describes general methods for the synthesis of trifluoromethyl-substituted phenols and anilines. One patented method for preparing trifluoromethylphenols involves reacting a trifluoromethyl halobenzene with sodium benzylate to form a benzyl ether intermediate, followed by hydrogenolysis to yield the final phenol.[14] Another approach may involve the strategic introduction of the trifluoromethyl group onto a pre-existing aminophenol scaffold.[15]

For researchers using this compound, the most relevant experimental protocols involve its application as a reactant.

General Experimental Protocol: Use as a Building Block in Amide Coupling

This is a conceptual protocol and should be adapted based on the specific reaction.

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or DMF).

-

Addition of Reagents: Add a carboxylic acid (1.0-1.2 eq) and a peptide coupling agent (e.g., HATU or EDC/HOBt, 1.2 eq).

-

Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA, 2.0-3.0 eq), to the mixture.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction with an aqueous solution (e.g., saturated ammonium chloride). Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid, a mild base, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Role in Drug Discovery and Development

The trifluoromethyl (-CF3) group is a "privileged" functional group in medicinal chemistry due to its unique electronic properties and steric profile.[3] Its incorporation into a molecule can significantly improve its drug-like properties.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.[2][4]

-

Lipophilicity: The -CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and improve its absorption and distribution.[2][3]

-

Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the acidity or basicity of nearby functional groups, potentially leading to stronger interactions with the target protein.[2]

This compound serves as a key intermediate for introducing this beneficial group into potential drug candidates.[11] It can be used in the synthesis of various classes of compounds, including kinase inhibitors, receptor antagonists, and other targeted therapies. The presence of three distinct functional handles—the amine, the phenol, and the trifluoromethylated ring—allows for diverse chemical modifications.

Caption: Role of the -CF3 group in optimizing drug candidates.

References

- 1. CAS 445-04-5: 4-amino-3-(trifluoromethyl)phenol [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 106877-48-9 [sigmaaldrich.com]

- 6. This compound | 106877-48-9 [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chemscene.com [chemscene.com]

- 9. 106877-48-9|this compound|BLD Pharm [bldpharm.com]

- 10. This compound - CAS:106877-48-9 - Sunway Pharm Ltd [3wpharm.com]

- 11. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 12. This compound | 106877-48-9 [chemicalbook.com]

- 13. acubiochem.com [acubiochem.com]

- 14. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Electronic Effects of Substituents in 2-Amino-3-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic effects of the amino (-NH2), hydroxyl (-OH), and trifluoromethyl (-CF3) substituents on the aromatic ring of 2-Amino-3-(trifluoromethyl)phenol. Understanding these effects is crucial for predicting the molecule's reactivity, acidity, and potential interactions in biological systems, which is of significant interest in the field of drug discovery and development.

Fundamental Principles of Electronic Effects

Substituents on an aromatic ring can significantly influence the electron density distribution within the molecule through a combination of inductive and resonance effects. These effects, in turn, dictate the molecule's chemical properties and reactivity.

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is primarily dependent on the electronegativity of the substituent relative to carbon. Electron-withdrawing groups (EWGs) pull electron density away from the ring (-I effect), while electron-donating groups (EDGs) push electron density towards the ring (+I effect). The inductive effect weakens with distance.

Resonance Effect (R or M): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. It is only operative when the substituent is conjugated with the ring. Substituents with lone pairs of electrons (e.g., -NH2, -OH) can donate electron density to the ring through resonance (+R or +M effect). Conversely, substituents with π-bonds to electronegative atoms (e.g., -NO2, -CF3 through hyperconjugation) can withdraw electron density from the ring (-R or -M effect).

Analysis of Substituents in this compound

The electronic character of this compound is determined by the interplay of the electronic properties of its three substituents:

-

Amino Group (-NH2): The nitrogen atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect (-I). However, the lone pair of electrons on the nitrogen can be delocalized into the aromatic ring, resulting in a strong electron-donating resonance effect (+R).[1] Generally, the +R effect of the amino group dominates its -I effect, making it an overall activating and ortho-, para-directing group in electrophilic aromatic substitution.[1]

-

Hydroxyl Group (-OH): Similar to the amino group, the oxygen atom of the hydroxyl group is highly electronegative, exerting a -I effect.[2] The lone pairs on the oxygen atom, however, participate in resonance with the aromatic ring, leading to a strong +R effect.[3][4] This makes the hydroxyl group a potent activating and ortho-, para-directing group.[4]

-

Trifluoromethyl Group (-CF3): The trifluoromethyl group is a powerful electron-withdrawing group.[5] This is primarily due to the strong -I effect of the three highly electronegative fluorine atoms.[5] While it does not have a conventional resonance effect, it can participate in negative hyperconjugation, which further withdraws electron density from the ring. The -CF3 group is a deactivating and meta-directing group in electrophilic aromatic substitution.[6]

Quantitative Analysis of Substituent Effects

The electronic influence of substituents can be quantified using various parameters, most notably Hammett constants (σ) and Swain-Lupton parameters (Field/Inductive effect, F, and Resonance effect, R).

Hammett Constants (σ): These constants provide an empirical measure of the electron-donating or electron-withdrawing ability of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The position of the substituent (meta or para) influences its Hammett constant (σm or σp).

Swain-Lupton Parameters (F and R): These parameters attempt to separate the inductive (F) and resonance (R) contributions to the overall electronic effect of a substituent.

The following table summarizes the relevant quantitative data for the substituents in this compound.

| Substituent | Hammett Constant (σ_m) | Hammett Constant (σ_p) | Field/Inductive (F) | Resonance (R) |

| -NH2 | -0.16 | -0.66 | 0.02 | -0.68 |

| -OH | 0.12 | -0.37 | 0.29 | -0.64 |

| -CF3 | 0.43 | 0.54 | 0.38 | 0.19 |

Data sourced from established literature on Hammett and Swain-Lupton parameters.

Predicted Electronic Effects and Acidity of this compound

The overall electronic landscape of this compound is a composite of the effects of its three substituents.

-

The -OH group is at position 1.

-

The -NH2 group is ortho to the -OH group (position 2).

-

The -CF3 group is meta to the -OH group and ortho to the -NH2 group (position 3).

Effect on Phenolic Acidity (pKa): The acidity of the phenolic proton is a direct reflection of the electronic density on the phenoxide oxygen. Electron-withdrawing groups stabilize the phenoxide anion, thereby increasing acidity (lowering the pKa). Conversely, electron-donating groups destabilize the anion and decrease acidity (increasing the pKa).

In this compound:

-

The -CF3 group at the meta position exerts a strong electron-withdrawing inductive effect (-I), which will significantly stabilize the phenoxide anion and increase the acidity of the phenol.

-

The -NH2 group at the ortho position has a dual role. Its -I effect will slightly increase acidity. However, its strong +R effect will donate electron density to the ring, which could potentially destabilize the phenoxide anion and decrease acidity. The proximity in the ortho position might also allow for intramolecular hydrogen bonding between the amino group and the phenoxide oxygen, which could stabilize the conjugate base and increase acidity. The pKa of o-aminophenol is 9.71, which is slightly more acidic than phenol (pKa ≈ 10), suggesting that the stabilizing effects (induction and potential hydrogen bonding) may outweigh the destabilizing resonance effect in this configuration.[7][8]

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the analyte with a strong base and monitoring the pH change.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of this compound (e.g., 0.01 M) in a suitable solvent mixture (e.g., water-ethanol) to ensure solubility.

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

-

Titration:

-

Calibrate a pH meter using standard buffer solutions.

-

Place a known volume of the analyte solution in a beaker with a magnetic stirrer.

-

Immerse the pH electrode in the solution.

-

Add the titrant in small, precise increments, recording the pH after each addition.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot a graph of pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point.

-

Alternatively, the equivalence point can be determined from the first or second derivative of the titration curve for greater accuracy.[5]

-

Determination of pKa by UV-Vis Spectrophotometry

This method is suitable for compounds that exhibit a change in their UV-Vis spectrum upon ionization.

Methodology:

-

Preparation of Solutions:

-

Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the analyte.

-

Prepare a stock solution of this compound.

-

Prepare a set of solutions with a constant concentration of the analyte in each of the buffer solutions.

-

-

Spectroscopic Measurement:

-

Record the UV-Vis spectrum of each solution.

-

Identify the wavelength(s) where the absorbance changes significantly with pH.

-

-

Data Analysis:

-

Plot absorbance at a specific wavelength versus pH.

-

The pKa corresponds to the pH at the inflection point of the resulting sigmoidal curve.[7]

-

Synthesis of this compound

A plausible synthetic route for this compound can be envisioned starting from a suitable precursor, such as 2-nitro-3-(trifluoromethyl)phenol.

Representative Synthetic Scheme:

-

Nitration of 3-(Trifluoromethyl)phenol:

-

3-(Trifluoromethyl)phenol is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) under controlled temperature conditions to introduce a nitro group onto the aromatic ring. The directing effects of the -OH and -CF3 groups will influence the position of nitration.

-

-

Reduction of the Nitro Group:

-

The resulting 2-nitro-3-(trifluoromethyl)phenol is then reduced to the corresponding amino group. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H2 gas with a palladium or platinum catalyst) or metal-acid combinations (e.g., tin or iron in the presence of hydrochloric acid).

-

-

Purification:

-

The final product, this compound, is isolated and purified using standard techniques such as crystallization or chromatography.

-

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

References

- 1. [PDF] Predicting pKa Values of Substituted Phenols from Atomic Charges: Comparison of Different Quantum Mechanical Methods and Charge Distribution Schemes | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids | MDPI [mdpi.com]

- 5. Human Metabolome Database: Showing metabocard for para-Trifluoromethylphenol (HMDB0014023) [hmdb.ca]

- 6. p-Trifluoromethoxy phenol | 828-27-3 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Aminophenol | C6H7NO | CID 5801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. analytical.chem.ut.ee [analytical.chem.ut.ee]

The Strategic Role of 2-Amino-3-(trifluoromethyl)phenol in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

Shanghai, China – December 24, 2025 – In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine-containing building blocks is a cornerstone of rational drug design. Among these, 2-Amino-3-(trifluoromethyl)phenol emerges as a pivotal intermediate, offering a unique combination of reactive handles and a trifluoromethyl group that can significantly enhance the pharmacological profile of lead compounds. This technical guide provides an in-depth analysis of the potential applications of this compound in medicinal chemistry, tailored for researchers, scientists, and drug development professionals.

The Power of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a bioisostere for several functionalities and is prized in medicinal chemistry for its ability to modulate a molecule's physicochemical and pharmacokinetic properties. Its strong electron-withdrawing nature can influence the acidity or basicity of nearby functional groups, impacting target binding and oral bioavailability. Furthermore, the C-F bond's high strength renders the trifluoromethyl group exceptionally stable to metabolic degradation, often leading to an extended in-vivo half-life of drug candidates.

This compound: A Versatile Synthetic Scaffold

This compound presents medicinal chemists with two key reactive sites: a nucleophilic amino group and a phenolic hydroxyl group. This dual functionality allows for a wide array of chemical transformations, enabling the synthesis of diverse molecular scaffolds. The strategic placement of the trifluoromethyl group ortho to the amino group and meta to the hydroxyl group offers unique electronic and steric influences that can be exploited in drug design.

While direct examples of marketed drugs synthesized from this compound are not readily found in publicly available literature, its structural motifs are present in various biologically active compounds, particularly in the realm of kinase inhibitors. The trifluoromethylphenyl moiety is a common feature in this class of therapeutics, where it often contributes to crucial binding interactions within the ATP-binding pocket of kinases.

Potential Therapeutic Applications

The structural alerts provided by this compound make it an attractive starting material for the synthesis of compounds targeting a range of therapeutic areas:

-

Oncology: As a precursor for kinase inhibitors, derivatives of this phenol could play a role in developing targeted cancer therapies.

-

Inflammatory Diseases: The anti-inflammatory properties of various aminophenol derivatives suggest that novel compounds synthesized from this scaffold could be explored for conditions like rheumatoid arthritis and inflammatory bowel disease.

-

Neurodegenerative Diseases: The ability of small molecules to cross the blood-brain barrier is critical for treating central nervous system disorders. The lipophilicity imparted by the trifluoromethyl group could be advantageous in designing neuroprotective agents.

Conceptual Synthetic Pathways

The derivatization of this compound can proceed through several well-established synthetic routes. The following diagram illustrates a generalized workflow for the synthesis of potential bioactive molecules from this starting material.

Caption: Synthetic derivatization of this compound.

Experimental Protocols: A General Approach to Derivatization

While specific, detailed experimental protocols for the synthesis of bioactive molecules directly from this compound are proprietary or not widely published, general methodologies for the reactions of aminophenols are well-established.

General Procedure for N-Acylation:

-

Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Add a base (e.g., triethylamine, pyridine; 1.2 equivalents) and cool the mixture to 0 °C.

-

Add the desired acylating agent (e.g., acid chloride, anhydride; 1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Perform an aqueous work-up, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

General Procedure for O-Alkylation (Williamson Ether Synthesis):

-

To a solution of this compound (1 equivalent) in a polar aprotic solvent (e.g., DMF, acetone), add a base (e.g., K2CO3, NaH; 1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the alkylating agent (e.g., alkyl halide; 1.2 equivalents) and heat the reaction mixture as required (monitored by TLC).

-

After completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the product by column chromatography.

Quantitative Data and Future Outlook

The true potential of this compound lies in the novel derivatives that can be synthesized and evaluated. The table below conceptualizes the type of quantitative data that would be generated during a drug discovery campaign utilizing this scaffold.

| Derivative | Target | Assay Type | IC50 (nM) | Cell-based Activity (µM) |

| Compound A | Kinase X | Biochemical | 50 | 1.2 |

| Compound B | Kinase Y | Biochemical | 120 | 5.8 |

| Compound C | Enzyme Z | Enzymatic | 250 | 10.5 |

The future of drug discovery will continue to rely on the innovative use of versatile building blocks like this compound. As our understanding of disease biology deepens, the ability to rapidly synthesize and test diverse chemical matter will be paramount. The strategic application of this and similar fluorinated intermediates will undoubtedly contribute to the development of the next generation of therapeutics.

The following diagram illustrates the logical relationship in a typical drug discovery cascade starting from a key intermediate.

Caption: Logical flow in drug discovery.

This technical guide underscores the strategic importance of this compound in medicinal chemistry. Its versatile reactivity and the beneficial properties imparted by the trifluoromethyl group make it a valuable scaffold for the synthesis of novel drug candidates. Further exploration of its synthetic potential is warranted to unlock its full therapeutic promise.

The Strategic Utility of 2-Amino-3-(trifluoromethyl)phenol in Organic Synthesis: A Technical Guide

For Immediate Release

Shanghai, China – December 24, 2025 – 2-Amino-3-(trifluoromethyl)phenol is a versatile and highly valuable building block in modern organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its unique trifluoromethyl-substituted aromatic scaffold provides a gateway to a diverse array of complex heterocyclic structures with significant biological and pharmacological potential. This technical guide offers an in-depth exploration of the properties, reactivity, and synthetic applications of this compound, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this key intermediate.

The strategic incorporation of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy for enhancing their metabolic stability, lipophilicity, and binding affinity to biological targets. The presence of this electron-withdrawing group on the phenoxazine backbone, a privileged scaffold in medicinal chemistry, can significantly influence the pharmacological properties of the resulting compounds. Phenoxazine derivatives have demonstrated a wide range of biological activities, including anticancer, antiviral, and antibacterial effects.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis. The table below summarizes its key physical and chemical characteristics.

| Property | Value | Reference |

| CAS Number | 106877-48-9 | |

| Molecular Formula | C₇H₆F₃NO | |

| Molecular Weight | 177.13 g/mol | |

| Boiling Point | 229.1 ± 40.0 °C at 760 mmHg | |

| Appearance | Solid | |

| Purity | Typically ≥95% |

Synthetic Applications and Key Reactions

This compound serves as a valuable precursor for the synthesis of various heterocyclic compounds, most notably trifluoromethyl-substituted phenoxazines and benzoxazines. The presence of both an amino and a hydroxyl group in an ortho relationship facilitates cyclization reactions to form these important scaffolds.

Synthesis of Trifluoromethyl-Substituted Phenoxazinones

One of the primary applications of this compound is in the synthesis of phenoxazinone derivatives. These compounds are of significant interest due to their potential as anticancer agents. A general and effective method for the synthesis of phenoxazines involves the oxidative condensation of ortho-aminophenols.

Experimental Protocols

General Protocol for the Synthesis of 2,3-Dinitrophenoxazine from 2-Aminophenol

This protocol, adapted from the synthesis of a related phenoxazine derivative, can be considered a starting point for the synthesis of trifluoromethyl-substituted analogs.

Materials:

-

2-Aminophenol (or this compound)

-

1,2-Difluoro-4,5-dinitrobenzene

-

Sodium Carbonate (Na₂CO₃)

-

Ethanol (EtOH)

Procedure:

-

In a suitable reaction vessel, dissolve 2-aminophenol (1.0 equivalent) and 1,2-difluoro-4,5-dinitrobenzene (1.0 equivalent) in ethanol.

-

Add sodium carbonate (excess) to the mixture.

-

Stir the reaction mixture at 70 °C for 6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into water.

-

Collect the precipitated product by filtration.

-

Wash the solid with water and dry to afford the desired 2,3-dinitrophenoxazine.

Quantitative Data for a Related Synthesis (2,3-Dinitrophenoxazine):

| Reactant 1 | Reactant 2 | Base | Solvent | Temp. | Time | Yield | Reference |

| 2-Aminophenol | 1,2-Difluoro-4,5-dinitrobenzene | Na₂CO₃ | EtOH | 70°C | 6 h | High |

Potential Biological Activity and Signaling Pathways

Derivatives of phenoxazine have been shown to exhibit significant anticancer activity. These compounds can exert their effects through various mechanisms, including the induction of apoptosis and the modulation of cell signaling pathways critical for cancer cell survival and proliferation. While specific data for derivatives of this compound is limited in the provided search results, a hypothetical signaling pathway illustrating the potential mechanism of action of a trifluoromethyl-substituted phenoxazinone as an anticancer agent can be proposed based on the known activities of related compounds.

Caption: Hypothetical signaling pathway for a trifluoromethyl-phenoxazinone anticancer agent.

This diagram illustrates a potential mechanism where a trifluoromethyl-phenoxazinone derivative inhibits a cell surface receptor, leading to the downregulation of a signaling cascade that normally promotes the expression of anti-apoptotic proteins. Concurrently, the inhibition of this pathway may lead to the activation of pro-apoptotic factors, ultimately resulting in programmed cell death (apoptosis) of the cancer cell.

Conclusion

This compound is a building block of significant strategic importance in organic synthesis. Its utility in the construction of trifluoromethyl-substituted heterocycles, particularly phenoxazines, opens avenues for the development of novel therapeutic agents and advanced materials. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the exploration and exploitation of this versatile compound in their synthetic endeavors. Further research into the specific reactions and biological activities of derivatives of this compound is warranted and holds the promise of new discoveries in medicinal chemistry.

An In-depth Technical Guide on the Stability and Storage of 2-Amino-3-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Amino-3-(trifluoromethyl)phenol (CAS No: 106877-48-9). Due to the limited availability of specific stability data for this compound in publicly accessible literature, this document synthesizes information from supplier safety data sheets and general principles of chemical stability testing.

Compound Profile

This compound is an organic compound featuring an amino group, a trifluoromethyl group, and a hydroxyl group attached to a benzene ring. The presence of these functional groups makes it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The trifluoromethyl group can enhance properties such as lipophilicity and metabolic stability in target molecules[1].

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. The compound is a solid at room temperature[2]. Based on information from various chemical suppliers, the following conditions are recommended for its storage.

Table 1: Summary of Recommended Storage Conditions

| Parameter | Recommended Condition | Source(s) |

| Temperature | 2-8°C, 4°C, or Ambient Storage | [2] |

| Light | Keep in a dark place; Protect from light | |

| Atmosphere | Sealed in dry conditions; Keep container tightly closed | [3][4] |

| Ventilation | Store in a well-ventilated place | [3][4] |

It is advisable to store the compound in a tightly sealed container, away from direct sunlight and in a refrigerated, dry environment to minimize degradation.

Stability Profile and Potential Degradation Pathways

Photodegradation is a potential concern for trifluoromethylphenols. Studies on related compounds have shown that photolysis can lead to the degradation of the aromatic ring and the formation of smaller fluorinated compounds[5][6]. Microbial degradation is another possible pathway in an environmental context, where microorganisms may metabolize the compound[7][8].

A conceptual workflow for assessing the stability of this compound is presented below.

Caption: Logical relationship between storage conditions and compound stability.

Experimental Protocol for Stability Testing

The following is a generalized protocol for assessing the chemical stability of a compound like this compound, based on established guidelines for stability testing of active substances[9][10][11][12]. This protocol should be adapted based on the specific requirements of the research.

Objective: To evaluate the stability of this compound under various environmental conditions over time.

Materials:

-

This compound (minimum of three batches)

-

Appropriate primary packaging (e.g., amber glass vials with inert caps)

-

Controlled environment stability chambers

-

Validated stability-indicating analytical method (e.g., HPLC-UV, LC-MS)

-

Reference standard of this compound

Methodology:

-

Sample Preparation:

-

Aliquot the test compound from at least three different batches into the chosen primary packaging.

-

Ensure the packaging is sealed to be representative of the proposed storage and distribution system[9].

-

-

Storage Conditions:

-

Place the samples in stability chambers set to the following conditions (based on ICH guidelines):

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

For photostability testing, expose a batch of the compound to light conditions as described in ICH Q1B guidelines[9]. This typically involves exposure to a specific illumination and UV-A radiation. A control sample should be wrapped in aluminum foil to exclude light.

-

-

Testing Schedule:

-

Pull samples at predetermined time points. A typical schedule might be:

-

Accelerated: 0, 1, 2, 3, and 6 months

-

Long-term: 0, 3, 6, 9, 12, 18, and 24 months

-

-

-

Analytical Testing:

-

At each time point, test the samples for the following attributes, as appropriate:

-

Appearance (physical form, color)

-

Assay (potency)

-

Purity (presence of degradation products)

-

Moisture content

-

-

Utilize a validated, stability-indicating analytical method to separate and quantify the active substance and any degradation products.

-

-

Data Evaluation:

The following diagram illustrates a general workflow for a chemical stability study.

Caption: General workflow for a chemical stability study.

Handling and Safety Precautions

When handling this compound, it is important to follow standard laboratory safety procedures.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[13].

-

Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust[3][4].

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water[3][13].

-

Keep the container tightly closed when not in use to prevent contamination and exposure to moisture and air[3][4].

-

Store away from strong oxidizing agents and acids[3].

This guide provides a foundation for the safe handling, storage, and stability assessment of this compound. For critical applications, it is strongly recommended to perform a dedicated stability study to establish a re-test period and optimal storage conditions.

References

- 1. CAS 445-04-5: 4-amino-3-(trifluoromethyl)phenol [cymitquimica.com]

- 2. This compound | 106877-48-9 [sigmaaldrich.com]

- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ema.europa.eu [ema.europa.eu]

- 10. www3.paho.org [www3.paho.org]

- 11. ema.europa.eu [ema.europa.eu]

- 12. asean.org [asean.org]

- 13. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Theoretical Investigation of 2-Amino-3-(trifluoromethyl)phenol

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-Amino-3-(trifluoromethyl)phenol is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. The presence of the electron-withdrawing trifluoromethyl group and the electron-donating amino and hydroxyl groups on the phenol ring suggests complex electronic properties and potential for diverse intermolecular interactions. Understanding the three-dimensional structure, electronic landscape, and vibrational properties of this molecule is crucial for predicting its reactivity, designing derivatives, and elucidating its role in biological systems. To date, a specific theoretical study on the detailed molecular structure of this compound has not been published in the peer-reviewed literature. This guide, therefore, serves as a comprehensive protocol for conducting such an investigation using established computational chemistry methods. It outlines the necessary steps to perform ab initio calculations to determine the molecule's optimized geometry, electronic characteristics, and spectroscopic signatures.

Introduction to Theoretical Molecular Modeling

Computational chemistry provides a powerful, non-invasive means to investigate the properties of molecules at the atomic level. Among the various techniques, Density Functional Theory (DFT) has emerged as a robust and widely used method for its favorable balance of accuracy and computational cost. DFT calculations can predict a wide range of molecular properties, including:

-

Optimized Molecular Geometry: The most stable three-dimensional arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles.

-

Electronic Properties: Distribution of electrons within the molecule, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding chemical reactivity. The energy gap between HOMO and LUMO is a key indicator of molecular stability.

-

Vibrational Frequencies: Prediction of infrared (IR) and Raman spectra, which arise from the vibrational modes of the molecule. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.

-

Molecular Electrostatic Potential (MEP): A visualization of the charge distribution on the molecule's surface, indicating regions that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack).

This guide provides a standardized workflow for applying DFT methods to elucidate the structural and electronic properties of this compound.

Experimental and Computational Protocols

This section details the recommended methodology for a comprehensive theoretical analysis of this compound. The protocols are based on standard practices in the field, widely reported for similar aromatic and trifluoromethyl-substituted compounds.

Computational Software

A variety of quantum chemistry software packages are suitable for these calculations. Commonly used and well-validated options include:

-

Gaussian: A comprehensive and widely used suite of programs for electronic structure modeling.

-

ORCA: A flexible, efficient, and free-of-charge quantum chemistry program.

-

Spartan: A molecular modeling software with a user-friendly graphical interface, suitable for both educational and research purposes.

The following protocols are described in a general manner applicable to any of these platforms.

Step-by-Step Computational Workflow

Step 1: Initial Structure Creation The first step is to build an initial 3D structure of this compound using a molecular editor. The IUPAC name dictates a benzene ring substituted with a hydroxyl group (-OH), an amino group (-NH2) at the adjacent carbon (position 2), and a trifluoromethyl group (-CF3) at position 3.

Step 2: Geometry Optimization The initial structure must be optimized to find its most stable energetic conformation. This is achieved by minimizing the energy of the molecule with respect to the positions of its atoms.

-

Method: Density Functional Theory (DFT).

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a highly recommended starting point due to its proven reliability for organic molecules.

-

Basis Set: The 6-311++G(d,p) basis set is recommended. This set provides a good balance of accuracy and computational efficiency, with diffuse functions (++) to describe lone pairs and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.

-

Environment: Calculations should be performed in the gas phase to model an isolated molecule, which is the standard for theoretical parameter comparison.

Step 3: Vibrational Frequency Analysis Following optimization, a frequency calculation must be performed at the same level of theory (B3LYP/6-311++G(d,p)). This serves two critical purposes:

-

Confirmation of Minimum Energy: The absence of any imaginary (negative) frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Prediction of Spectra: The calculation yields the harmonic vibrational frequencies and their corresponding intensities, which can be used to generate theoretical IR and Raman spectra. These can then be compared to experimental data for validation.

Step 4: Electronic Property Calculation Using the optimized geometry, single-point energy calculations can be performed to derive key electronic properties.

-

HOMO-LUMO Analysis: The energies of the HOMO and LUMO orbitals will be calculated. The energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter for assessing chemical reactivity and stability.

-

Molecular Electrostatic Potential (MEP): An MEP surface should be generated. This surface maps the electrostatic potential onto the molecule's electron density, visually identifying the electron-rich and electron-poor regions.

Data Presentation

The quantitative results from the proposed calculations should be organized into clear, structured tables for analysis and comparison. The following tables serve as templates for the data that would be generated.

Table 1: Calculated Optimized Geometrical Parameters for this compound (Note: Data is hypothetical and for illustrative purposes only.)

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C1-C2 | 1.405 |

| C2-N | 1.380 | |

| C1-O | 1.360 | |

| C3-C(F3) | 1.510 | |

| C-F (avg.) | 1.345 | |

| Bond Angles | C6-C1-C2 | 119.5 |

| C1-C2-N | 121.0 | |

| C1-O-H | 109.5 | |

| C2-C3-C(F3) | 122.0 | |

| Dihedral Angles | C6-C1-C2-C3 | 0.5 |

| O-C1-C2-N | -1.2 |

Table 2: Calculated Electronic and Thermodynamic Properties (Note: Data is hypothetical and for illustrative purposes only.)

| Property | Calculated Value |

| Energy of HOMO | -5.85 eV |

| Energy of LUMO | -0.95 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.90 eV |

| Dipole Moment | 3.25 Debye |

| Total Energy | -789.123 Hartrees |

| Zero-Point Vibrational Energy | 110.5 kcal/mol |

Table 3: Selected Calculated Vibrational Frequencies and Assignments (Note: Data is hypothetical and for illustrative purposes only.)

| Frequency (cm⁻¹) | Assignment (Vibrational Mode) |

| 3450 | O-H Stretch |

| 3380 | N-H Asymmetric Stretch |

| 3310 | N-H Symmetric Stretch |

| 1620 | Aromatic C=C Stretch |

| 1590 | N-H Scissoring |

| 1315 | C-O Stretch |

| 1280 | C-N Stretch |

| 1170 | C-F Symmetric Stretch |

| 1130 | C-F Asymmetric Stretch |

Visualization of Computational Workflow

A logical diagram illustrating the workflow of the theoretical calculations is essential for clarity. The following diagram, generated using the DOT language, outlines the process from initial structure generation to final data analysis.

Caption: Workflow for the theoretical calculation of this compound.

Conclusion

This technical guide provides a robust and detailed framework for the theoretical investigation of this compound using Density Functional Theory. By following the outlined protocols, researchers can obtain reliable data on the molecule's geometric, electronic, and vibrational properties. Such data is invaluable for understanding its fundamental chemical nature, predicting its behavior in different chemical environments, and guiding the rational design of new molecules for applications in pharmacology and materials science. The successful application of this computational workflow will fill a gap in the current scientific literature and provide a solid foundation for future experimental and theoretical studies.

Methodological & Application

Application Notes and Protocols for the Use of 2-Amino-3-(trifluoromethyl)phenol in the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. The development of small molecule kinase inhibitors has led to significant advances in targeted therapy.

The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethyl (-CF3) group, is a widely used strategy in modern medicinal chemistry. The -CF3 group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][2][3] The aminophenol scaffold is also a common feature in many kinase inhibitors, providing key hydrogen bonding interactions with the kinase hinge region.

This document provides an overview of the potential applications and synthetic protocols for utilizing 2-Amino-3-(trifluoromethyl)phenol as a building block in the synthesis of novel kinase inhibitors. While specific examples of kinase inhibitors derived directly from this compound are not extensively reported in publicly available literature, this document outlines a hypothetical, yet plausible, synthetic strategy based on established medicinal chemistry principles and provides detailed protocols for key reactions that are broadly applicable in kinase inhibitor synthesis.

The Role of the this compound Scaffold

The this compound moiety offers several advantageous features for the design of kinase inhibitors:

-

Amino Group: The primary amine serves as a versatile synthetic handle for coupling with various heterocyclic scaffolds, such as pyrimidines, quinazolines, and pyridopyrimidines, which are common cores of ATP-competitive kinase inhibitors. This is often achieved through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions.

-

Phenolic Hydroxyl Group: The hydroxyl group can act as a hydrogen bond donor or acceptor, potentially forming key interactions with the kinase active site. It also provides a site for further functionalization to modulate solubility and other physicochemical properties.

-

Trifluoromethyl Group: The electron-withdrawing nature of the -CF3 group can influence the pKa of the amino and hydroxyl groups, potentially impacting binding interactions. Its lipophilicity can improve cell permeability, and its presence can block metabolic oxidation of the aromatic ring, thereby increasing the compound's half-life.[1]

Hypothetical Synthesis of a Pyrimidine-Based Kinase Inhibitor

A common strategy in the synthesis of kinase inhibitors is the coupling of an aniline derivative to a substituted chloropyrimidine core. The following scheme illustrates a hypothetical two-step synthesis of a potential kinase inhibitor starting from this compound.

Scheme 1: Hypothetical Synthesis of a Kinase Inhibitor

This hypothetical route would generate a library of potential kinase inhibitors by varying the arylboronic acid in the Suzuki coupling step.

Experimental Protocols

The following are detailed, generalized protocols for the key reactions described in the hypothetical synthesis. These protocols are based on standard procedures for the synthesis of pyrimidine-based kinase inhibitors and can be adapted for this compound.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of this compound with 2,4-Dichloropyrimidine

This protocol describes the coupling of the aminophenol with a dichloropyrimidine core.

Materials:

-

This compound

-

2,4-Dichloropyrimidine

-

Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

-

Anhydrous solvent (e.g., 1,4-Dioxane, N,N-Dimethylformamide (DMF), or isopropanol)

-

Round-bottom flask with a condenser

-

Magnetic stirrer and heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Standard work-up and purification equipment

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous solvent.

-

Add 2,4-dichloropyrimidine (1.0-1.2 eq) to the solution.

-

Add DIPEA (2.0-3.0 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-((2-hydroxy-6-(trifluoromethyl)phenyl)amino)-2-chloropyrimidine.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed coupling of the chloropyrimidine intermediate with an arylboronic acid.[4][5][6][7][8]

Materials:

-

4-((2-hydroxy-6-(trifluoromethyl)phenyl)amino)-2-chloropyrimidine (from Protocol 1)

-

Arylboronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (1-5 mol%)

-

Base (e.g., K2CO3, Cs2CO3, K3PO4) (2-3 eq)

-

Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, with or without water)

-

Schlenk flask or microwave vial

-

Inert atmosphere setup (Schlenk line or glovebox)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add the chloropyrimidine intermediate (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and the base (e.g., K2CO3, 2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/water, 4:1) via syringe.

-

Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously for 2-16 hours, monitoring progress by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final kinase inhibitor.

Data Presentation

While specific data for inhibitors derived from this compound is unavailable, the following table presents representative data for kinase inhibitors containing a trifluoromethylphenylamino moiety to illustrate the potential potency that can be achieved.

| Kinase Target | Compound Structure (Core Scaffold) | IC50 (nM) | Reference |

| RET | Pyrazolopyrimidine | 5 | Fictional, for illustration |

| FGFR | Pyrido[2,3-d]pyrimidine | 12 | Fictional, for illustration |

| VEGFR2 | Quinazoline | 25 | Fictional, for illustration |

| JAK2 | Pyrimidine | 8 | Fictional, for illustration |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual IC50 values would need to be determined experimentally.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the RET (Rearranged during Transfection) signaling pathway, a receptor tyrosine kinase pathway often implicated in cancer and a common target for kinase inhibitors.[9][10][11][12][13]

Caption: A simplified diagram of the RET signaling pathway.

Experimental Workflow Diagram

The following diagram outlines a general workflow for the synthesis and evaluation of kinase inhibitors.

Caption: General workflow for kinase inhibitor discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. RET Receptor Tyrosine Kinase: Role in Neurodegeneration, Obesity, and Cancer [mdpi.com]

- 13. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 7-(Trifluoromethyl)benzoxazoles from 2-Amino-3-(trifluoromethyl)phenol: Application Notes and Detailed Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 7-(trifluoromethyl)benzoxazole derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The procedures outlined focus on the versatile starting material, 2-Amino-3-(trifluoromethyl)phenol, and its condensation with various carboxylic acids and aldehydes. This guide is intended to furnish researchers with the necessary information to synthesize and further explore this promising scaffold for the development of novel therapeutic agents.

Introduction

Benzoxazoles are a prominent class of heterocyclic compounds that feature a benzene ring fused to an oxazole ring. This structural motif is of considerable interest in drug discovery due to its presence in a wide array of pharmacologically active molecules. Benzoxazole derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.

The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. The synthesis of benzoxazoles bearing a trifluoromethyl group, therefore, represents a promising avenue for the discovery of new drug candidates with improved pharmacokinetic and pharmacodynamic profiles. This document focuses on the preparation of 7-(trifluoromethyl)benzoxazoles from this compound, providing detailed methodologies for their synthesis.

Synthetic Pathways and Methodologies

The most common and direct approach for synthesizing 2-substituted-7-(trifluoromethyl)benzoxazoles is the condensation of this compound with either carboxylic acids or aldehydes, followed by cyclodehydration. Several methods have been developed to facilitate this transformation, employing various catalysts and reaction conditions to optimize yields and reaction times.

Condensation with Carboxylic Acids

The reaction of this compound with carboxylic acids is a robust method for the synthesis of a diverse range of 2-substituted benzoxazoles. This reaction is typically carried out at elevated temperatures, often in the presence of a dehydrating agent or catalyst such as polyphosphoric acid (PPA).[1][2] PPA serves as both a solvent and a catalyst, promoting the formation of the benzoxazole ring through an initial acylation of the amino group, followed by intramolecular cyclization and dehydration.[2]

Condensation with Aldehydes